Propanediol
Overview
Description
Propanediol, also known as propane-1,3-diol, is an organic compound with the chemical formula C3H8O2. It is a colorless, viscous liquid that is miscible with water. This compound is primarily used as a building block in the production of polymers such as polytrimethylene terephthalate. It is also a common ingredient in cosmetics, pharmaceuticals, and various industrial applications due to its properties as a solvent, humectant, and emollient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanediol can be synthesized through several methods:
Hydration of Acrolein: This method involves the hydration of acrolein to form 3-hydroxypropanal, which is then hydrogenated to produce this compound.
Hydroformylation of Ethylene Oxide: In this process, ethylene oxide reacts with carbon monoxide in the presence of an organometallic catalyst to form 3-hydroxypropanal, which is subsequently hydrogenated to yield this compound.
Biotechnological Routes: this compound can also be produced through bioprocessing methods using genetically modified microorganisms.
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of ethylene oxide due to its high yield and cost-effectiveness. Additionally, biotechnological methods are gaining popularity due to their sustainability and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propanediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propionic acid and other byproducts.
Reduction: It can be reduced to form propanol.
Substitution: This compound can react with acid chlorides and isocyanates to form esters and urethanes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Acid chlorides and isocyanates are used under mild conditions to form esters and urethanes.
Major Products
Oxidation: Propionic acid
Reduction: Propanol
Substitution: Esters and urethanes
Scientific Research Applications
Propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a building block for synthesizing various polymers and chemicals.
Medicine: It is an ingredient in pharmaceutical formulations, including topical creams and oral medications.
Industry: This compound is used in the production of antifreeze, adhesives, and coatings.
Mechanism of Action
Propanediol exerts its effects primarily through its properties as a solvent and humectant. It interacts with water molecules, reducing the evaporation rate and enhancing moisture retention. In biological systems, this compound can penetrate cell membranes, facilitating the delivery of active ingredients in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Propylene Glycol (Propane-1,2-diol): Similar in structure but differs in the position of hydroxyl groups.
Ethylene Glycol (Ethan-1,2-diol): Another glycol used primarily as an antifreeze and in the production of polyesters.
Uniqueness
Propanediol is unique due to its biotechnological production methods, which offer a more sustainable and environmentally friendly alternative to traditional petrochemical processes. Additionally, its non-irritating properties make it suitable for use in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
propane-1,1-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHHBHJGPPBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074939 | |
Record name | Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-44-7, 26264-14-2 | |
Record name | 1,1-Propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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